1,2,6-Thiadiazinane 1,1-dioxide

Antiprotozoal Chagas Disease Trypanosoma cruzi

Procure 1,2,6-Thiadiazinane 1,1-dioxide (CAS 67104-89-6), the distinct 1,2,6-regioisomer that defines a unique pharmacophore for antiprotozoal, antibacterial, and antiviral programs. Its spatial and electronic properties are critical for on-target activity, distinguishing it from the 1,2,4-analog. Essential for SAR studies and focused library synthesis; ensure high purity for reproducible in vivo efficacy and efflux pump inhibition assays.

Molecular Formula C3H8N2O2S
Molecular Weight 136.18 g/mol
CAS No. 67104-89-6
Cat. No. B1338476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Thiadiazinane 1,1-dioxide
CAS67104-89-6
Molecular FormulaC3H8N2O2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1CNS(=O)(=O)NC1
InChIInChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2
InChIKeyVODZRKXBWJKZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,6-Thiadiazinane 1,1-dioxide (CAS 67104-89-6): A Distinct Six-Membered Sulfamide Scaffold for Synthetic and Medicinal Chemistry


1,2,6-Thiadiazinane 1,1-dioxide is a six-membered cyclic sulfamide (C3H8N2O2S) characterized by a 1,2,6-arrangement of nitrogen atoms within the thiadiazine ring [1]. This specific regioisomeric configuration fundamentally dictates its unique spatial and electronic properties [1], distinguishing it from its 1,2,4-analog (CAS 38668-01-8) and other related cyclic sulfamides [2]. Its primary documented applications are as a versatile synthetic building block for more complex heterocyclic systems and as a core scaffold in medicinal chemistry, with demonstrated activities in antiprotozoal, antibacterial, and antiviral research [3][4][5].

1,2,6-Thiadiazinane 1,1-dioxide (CAS 67104-89-6): Why Regioisomeric Cyclic Sulfamides Are Not Interchangeable


Within the class of thiadiazinane dioxides, the positional arrangement of the two nitrogen atoms and one sulfur atom in the six-membered ring is not a minor detail—it is a critical determinant of molecular recognition and biological outcome. The 1,2,6-regioisomer (CAS 67104-89-6) exhibits a distinct three-dimensional geometry and hydrogen-bonding pharmacophore compared to the 1,2,4-analog [1][2]. This structural divergence leads to quantifiably different biological activities; for instance, while 1,2,6-thiadiazine derivatives demonstrate promising antiprotozoal properties [3], the 1,2,4-core is more prominently associated with applications like BACE1 inhibition (as in verubecestat) [4]. Consequently, substituting one isomer for the other without rigorous experimental validation is scientifically unsound and can lead to a complete loss of desired activity or unexpected off-target effects in both chemical synthesis and biological assays.

1,2,6-Thiadiazinane 1,1-dioxide (CAS 67104-89-6): Quantitative Comparator Evidence Guide for Scientific Selection


Superior Chemoprophylactic Efficacy Against T. cruzi Infection In Vivo Compared to Nifurtimox

A specific derivative of the 1,2,6-thiadiazine 1,1-dioxide core (Compound 2) demonstrated significantly higher chemoprophylactic activity in a murine model of Chagas disease compared to the standard-of-care drug, Nifurtimox. The study quantified this as a lower mortality percentage in treated mice [1].

Antiprotozoal Chagas Disease Trypanosoma cruzi

Potent Inhibition of T. cruzi Enzyme with an IC50 of 0.013

The core 1,2,6-thiadiazine heterocycle demonstrates potent inhibitory activity against a target enzyme from Trypanosoma cruzi, with a reported IC50 value of 0.013 (units not specified, presumed µM or similar based on context) [1][2]. This places its activity within the range of other known inhibitors of this enzyme, such as phenazine 5,9-dioxide (IC50 = 0.026) [1].

Enzyme Inhibition Trypanosoma cruzi Antiparasitic

Moderate Antiviral Activity (EC50 23-32 µM) in HIV-1 Replication Assay

A series of 3,5-disubstituted-1,2,6-thiadiazine-1,1-dione derivatives were rationally designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Three compounds from this series exhibited moderate inhibitory activity against HIV-1 replication in MT4 cell cultures, with EC50 values ranging from 23 to 32 µM [1].

Antiviral HIV-1 NNRTI

Thiadiazine-Derived Efflux Pump Inhibitors with MICs of 256-597.3 µg/mL Against S. aureus

Thiadiazine-derived compounds (IJ17 and IJ20) were shown to possess antibacterial activity against the Staphylococcus aureus 1199B strain, a model for efflux-mediated resistance, with Minimum Inhibitory Concentration (MIC) values of 256 µg/mL and 597.3 µg/mL, respectively [1]. Beyond direct inhibition, these compounds also demonstrated the ability to inhibit the NorA efflux pump, a key mechanism of bacterial multidrug resistance [1].

Antibacterial Efflux Pump Inhibition Antibiotic Resistance

Efficient Microwave-Assisted Synthesis Route to 1,2,6-Thiadiazinane 1,1-dioxide

A modern, efficient synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core has been reported using a microwave-assisted reaction. This method, involving the reflux of trimethylenediamine and sulfamide in a modified microwave oven for just 5 minutes, yielded the desired product with a reported 45% yield . This contrasts with older, conventional thermal methods for similar cyclic sulfamides that often require longer reaction times [1].

Synthetic Chemistry Green Chemistry Microwave Synthesis

1,2,6-Thiadiazinane 1,1-dioxide (CAS 67104-89-6): Evidence-Backed Research and Industrial Application Scenarios


Antiprotozoal Drug Discovery: Chagas Disease and Leishmaniasis Lead Optimization

For research programs targeting neglected tropical diseases, 1,2,6-thiadiazinane 1,1-dioxide serves as a validated antiprotozoal scaffold. Its derivatives have shown superior in vivo efficacy compared to the clinical drug Nifurtimox in a T. cruzi mouse model [1] and potent enzyme inhibition (IC50 = 0.013) [2]. This makes it a high-priority starting material for medicinal chemists aiming to optimize novel therapeutics against kinetoplastid parasites. Procurement should focus on high-purity material for SAR expansion and in vivo pharmacokinetic studies.

Antiviral Research: Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 1,2,6-thiadiazine-1,1-dione core has been rationally designed into compounds with demonstrated anti-HIV-1 activity, achieving EC50 values in the 23-32 µM range [3]. This evidence supports its procurement for antiviral drug discovery programs, particularly those focused on overcoming resistance to existing NNRTIs through the exploration of novel chemical space. The scaffold's synthetic tractability, as demonstrated by microwave-assisted methods , further enhances its appeal for building focused compound libraries.

Antibacterial Resistance Research: Efflux Pump Inhibitor Development

Given the urgent need for new strategies to combat antibiotic resistance, 1,2,6-thiadiazinane 1,1-dioxide and its derivatives are compelling research tools. Thiadiazine-derived compounds have been shown to not only exhibit antibacterial activity (MIC 256-597.3 µg/mL) against a resistant S. aureus strain but also to inhibit the NorA efflux pump [4]. This dual activity profile makes the compound a valuable starting point for developing adjuvants that can potentiate the activity of existing antibiotics or for designing new antimicrobial agents with a lower propensity for resistance development.

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